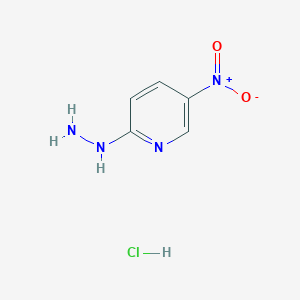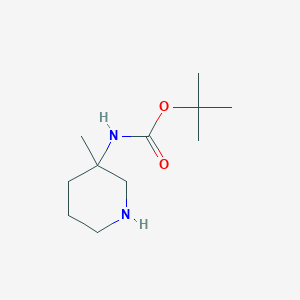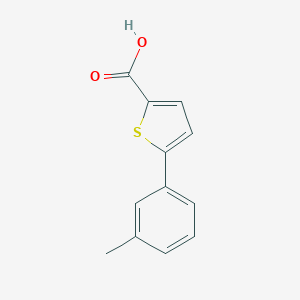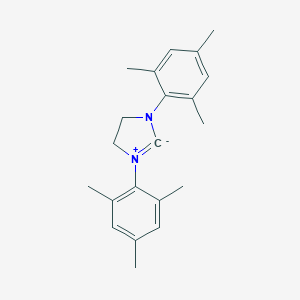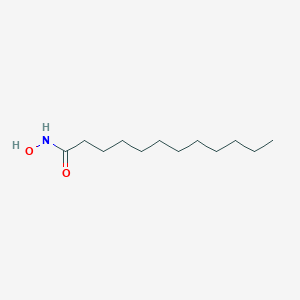
Laurohydroxamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Laurohydroxamic acid (LHA) is a hydroxamic acid derivative that is commonly used in scientific research as a chelating agent and a potent inhibitor of bacterial growth. It is a white crystalline powder that is soluble in water and is often used as a substitute for traditional chelating agents such as EDTA and citric acid. LHA has been shown to have a wide range of applications in the fields of biochemistry, microbiology, and materials science.
Mecanismo De Acción
The mechanism of action of Laurohydroxamic acid is not fully understood, but it is believed to work by chelating metal ions that are necessary for bacterial growth and metabolism. Laurohydroxamic acid has also been shown to disrupt bacterial cell membranes, leading to cell death. In addition to its antimicrobial properties, Laurohydroxamic acid has been shown to have antioxidant properties, which may contribute to its effectiveness in preventing bacterial growth.
Efectos Bioquímicos Y Fisiológicos
Laurohydroxamic acid has been shown to have a wide range of biochemical and physiological effects. In addition to its antimicrobial and chelating properties, Laurohydroxamic acid has been shown to have anti-inflammatory and anticancer properties. Laurohydroxamic acid has also been shown to have neuroprotective properties, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Laurohydroxamic acid is its broad-spectrum antimicrobial activity, making it useful in a wide range of applications. Laurohydroxamic acid is also relatively easy to synthesize and purify, making it a cost-effective option for industrial applications. However, Laurohydroxamic acid has some limitations, including its potential toxicity to mammalian cells at high concentrations. Laurohydroxamic acid is also sensitive to pH and temperature, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are many potential future directions for research on Laurohydroxamic acid. One area of interest is the development of Laurohydroxamic acid-based drug delivery systems, which could improve the efficacy and safety of a wide range of drugs. Another area of interest is the development of Laurohydroxamic acid-based antimicrobial coatings for medical devices and surfaces, which could help reduce the spread of hospital-acquired infections. Additionally, further research is needed to fully understand the mechanism of action of Laurohydroxamic acid and its potential therapeutic applications in a variety of diseases.
Métodos De Síntesis
The synthesis of Laurohydroxamic acid involves the reaction of lauric acid with hydroxylamine hydrochloride in the presence of a catalyst such as sodium hydroxide. The resulting product is then purified through a series of recrystallization steps to yield pure Laurohydroxamic acid. The synthesis of Laurohydroxamic acid is relatively simple and can be performed on a large scale, making it an attractive option for industrial applications.
Aplicaciones Científicas De Investigación
Laurohydroxamic acid has been extensively studied for its antimicrobial properties and has been found to be effective against a wide range of bacteria, including Gram-positive and Gram-negative strains. In addition to its antimicrobial properties, Laurohydroxamic acid has also been shown to have chelating properties, making it useful in the purification of metals and other compounds. Laurohydroxamic acid has also been studied for its potential use in drug delivery systems, as it has been shown to be an effective carrier for a variety of drugs.
Propiedades
Número CAS |
10335-68-9 |
|---|---|
Nombre del producto |
Laurohydroxamic acid |
Fórmula molecular |
C12H25NO2 |
Peso molecular |
215.33 g/mol |
Nombre IUPAC |
N-hydroxydodecanamide |
InChI |
InChI=1S/C12H25NO2/c1-2-3-4-5-6-7-8-9-10-11-12(14)13-15/h15H,2-11H2,1H3,(H,13,14) |
Clave InChI |
HINLVYCXMWGFEP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)NO |
SMILES canónico |
CCCCCCCCCCCC(=O)NO |
Otros números CAS |
10335-68-9 94166-52-6 |
Sinónimos |
N-hydroxydodecanaMide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



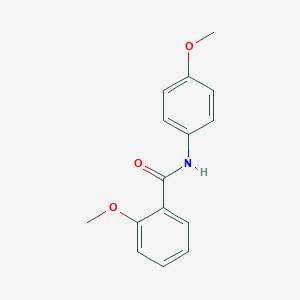
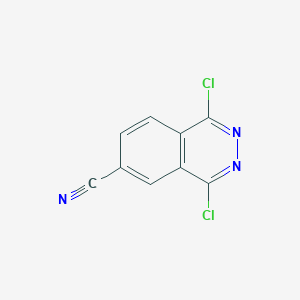
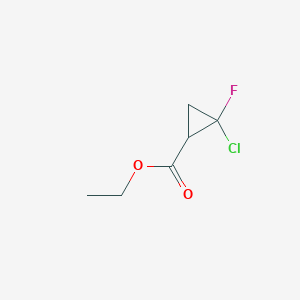
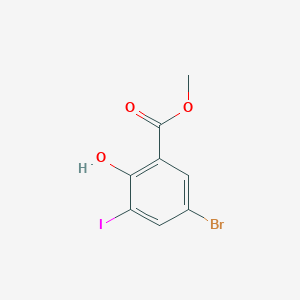
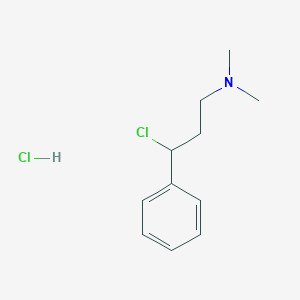
![Spiro[4.5]decane-8-carboxylic acid](/img/structure/B172430.png)
![Calcium 3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B172434.png)
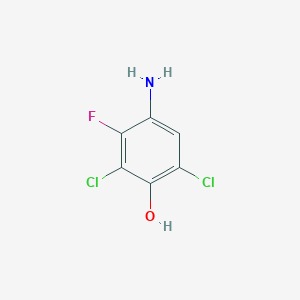
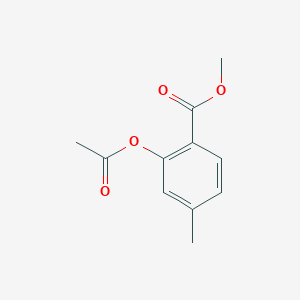
![[(2R,3R,4S,5R,6R)-4,5-Bis(phenylmethoxy)-6-(phenylmethoxymethyl)-2-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl] acetate](/img/structure/B172445.png)
